Product packaging for Methyl 14-bromotetradecanoate(Cat. No.:)

Methyl 14-bromotetradecanoate

Cat. No.: B12982946
M. Wt: 321.29 g/mol
InChI Key: NRYDSONQCARRAQ-UHFFFAOYSA-N
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Description

Contextualizing Brominated Fatty Acid Esters as Synthetic Intermediates in Chemical Research

Brominated fatty acid esters represent a class of valuable synthetic intermediates in organic chemistry. researchgate.net These molecules are characterized by a hydrocarbon chain, an ester functional group (commonly methyl or ethyl), and a covalently bonded bromine atom. The position of the bromine atom can vary, leading to alpha, beta, or omega-brominated esters, each with distinct reactivity and applications.

Their utility stems from the presence of two key reactive sites. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of other functional groups, such as azides, alkynes, amines, or thiols. This versatility enables chemists to append different molecular tags, build longer carbon chains, or initiate cyclization reactions. lookchem.com

Simultaneously, the ester group can be readily hydrolyzed to a carboxylic acid. This acid can then participate in further transformations, most notably amide bond formation by coupling with amines. The synthesis of these brominated esters can be achieved through several methods, including the direct bromination of fatty acids using reagents like N-bromosuccinimide, followed by esterification. researchgate.netgoogle.com This dual functionality makes brominated fatty acid esters powerful and versatile building blocks for constructing complex target molecules from simpler, linear precursors. researchgate.net

Academic Significance of Methyl 14-bromotetradecanoate as a Building Block for Advanced Molecular Probes

The academic significance of this compound lies primarily in its role as a specialized precursor for the synthesis of advanced molecular probes used in chemical biology. Its long 14-carbon chain mimics that of myristic acid, a saturated fatty acid, allowing the probes derived from it to act as analogs in biological systems.

A prominent area of application is in the study of protein S-acylation, a critical post-translational modification where fatty acids are attached to cysteine residues in proteins. nih.gov This process, mediated by a family of enzymes known as ZDHHC S-acyltransferases, regulates protein localization, stability, and function. nih.gov

In this context, this compound serves as a key starting material for creating chemical probes designed to report on the activity of these enzymes. nih.gov Researchers have used it as a structural scaffold which can be further elaborated. For instance, the terminal bromine can be substituted to introduce a reporter group, such as an alkyne. This alkyne handle enables the use of "click chemistry" to attach fluorescent dyes or biotin (B1667282) tags after the probe has been metabolically incorporated into proteins. By using such probes, researchers can selectively label, identify, and quantify the protein substrates of specific ZDHHC enzymes. nih.gov This chemical-genetic approach helps to unravel the complex networks of protein S-acylation and provides a more sensitive and specific tool compared to other methods. nih.gov The use of this compound and its derivatives thus provides crucial insights into cellular signaling pathways and protein function. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29BrO2 B12982946 Methyl 14-bromotetradecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

methyl 14-bromotetradecanoate

InChI

InChI=1S/C15H29BrO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3

InChI Key

NRYDSONQCARRAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCBr

Origin of Product

United States

Methodologies for the Chemical Synthesis of Methyl 14 Bromotetradecanoate

Established Laboratory Synthetic Pathways

Conventional synthesis of Methyl 14-bromotetradecanoate typically involves a two-step process: the oxidation of a corresponding long-chain bromo-alcohol to a carboxylic acid, followed by esterification.

Oxidative Routes: Utilization of Jones Oxidation from 14-Bromotetradecan-1-ol

A viable synthetic route to the precursor 14-bromotetradecanoic acid involves the oxidation of 14-bromotetradecan-1-ol. The Jones oxidation is a robust and efficient method for converting primary alcohols into carboxylic acids. wikipedia.orgalfa-chemistry.comchemistrysteps.com

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidizing agent. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction mechanism begins with the formation of a chromate ester from the alcohol. chemistrysteps.comorganic-chemistry.org Subsequent steps lead to the formation of an aldehyde intermediate, which, in the aqueous acidic conditions of the Jones reagent, is rapidly hydrated and further oxidized to the corresponding carboxylic acid. chemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.com The oxidation is typically rapid, exothermic, and results in high yields. wikipedia.org A distinct color change from the orange of Cr(VI) to the green of Cr(III) indicates the progress of the reaction. organic-chemistry.org

While effective, the use of carcinogenic Cr(VI) compounds has led to the development of milder, more selective oxidizing agents. wikipedia.orgalfa-chemistry.com However, for transformations where a primary alcohol must be fully oxidized to a carboxylic acid, the Jones oxidation remains a classic and potent method. chemistrysteps.comorganicchemistrytutor.com Once 14-bromotetradecanoic acid is synthesized, the subsequent step is esterification to yield the target methyl ester.

Esterification Approaches in Long-Chain ω-Bromocarboxylic Ester Synthesis

The most common method for converting a carboxylic acid, such as 14-bromotetradecanoic acid, into its methyl ester is the Fischer-Speier esterification. organic-chemistry.orgchemistrysteps.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol—in this case, methanol—in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orglibretexts.org

The mechanism of Fischer esterification is a reversible process involving several equilibrium steps. chemistrysteps.commasterorganicchemistry.combyjus.com

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org

Nucleophilic Attack : A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. chemistrysteps.combyjus.com This step forms a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com

Elimination : The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. organic-chemistry.org

Deprotonation : The final step is the deprotonation of the intermediate, regenerating the acid catalyst and yielding the final ester product, this compound. byjus.com

Because the reaction is in equilibrium, its yield can be maximized by applying Le Châtelier's principle. chemistrysteps.comlibretexts.org This is typically achieved by using a large excess of the alcohol (methanol) or by removing water from the reaction mixture as it is formed, thereby driving the equilibrium toward the products. organic-chemistry.orgchemistrysteps.comlibretexts.org

Investigations into Electrochemical Synthetic Methodologies

Electrochemical methods, particularly those based on the Kolbe electrolysis, offer an alternative pathway for the synthesis of long-chain esters. These methods utilize electricity as a "clean" reagent to drive chemical transformations, potentially minimizing waste compared to conventional stoichiometric reagents. cardiff.ac.uk

Mixed Electrolyses of ω-Bromocarboxylic Acids and Half-Esters for Preparation of Long-Chain ω-Bromocarboxylic Esters

The synthesis of long-chain ω-bromoesters can be attempted via a mixed Kolbe electrolysis. This reaction is a type of cross-coupling that involves the anodic decarboxylation of two different carboxylates to form radicals, which then combine. wikipedia.org In the context of synthesizing this compound, this would involve the electrolysis of a mixture of an ω-bromocarboxylic acid and a dicarboxylic acid half-ester.

The general principle involves the electrochemical generation of radical intermediates from both the ω-bromoacid and the half-ester. wikipedia.org These radicals can then couple in three possible ways:

Symmetrical Coupling A : Two ω-bromoacid radicals combine to form a long-chain α,ω-dibromoalkane.

Symmetrical Coupling B : Two half-ester radicals combine to form a long-chain diester.

Unsymmetrical (Mixed) Coupling : An ω-bromoacid radical combines with a half-ester radical to form the desired long-chain ω-bromocarboxylic ester.

This process has been investigated as a potential route for creating various long-chain functionalized molecules. cardiff.ac.uk

Challenges and Yield Analysis in Electrochemical Synthesis of this compound

Despite its theoretical appeal, the electrochemical synthesis of this compound via mixed electrolysis presents significant challenges, primarily related to low yield and product purification.

Research into the mixed coupling of 11-bromoundecanoic acid and methyl hydrogen glutarate to produce this compound has shown that this method results in low yields, typically in the range of 6-18%. The primary difficulty arises from the statistical nature of the radical coupling. The desired unsymmetrical product is formed alongside two symmetrical coupling byproducts (1,20-dibromoeicosane and dimethyl 1,16-hexadecanedioate), as well as methyl esters of the starting materials.

Table 1: Reactants and Yield in the Electrochemical Synthesis of this compound

Reactant 1 Reactant 2 Desired Product Reported Yield
11-Bromoundecanoic Acid Methyl Hydrogen Glutarate This compound 6-18%

Table 2: Byproducts Formed During Mixed Electrolysis

Type of Coupling Reactants Coupled Byproduct Formed
Symmetrical 11-Bromoundecanoic Acid + 11-Bromoundecanoic Acid 1,20-Dibromoeicosane
Symmetrical Methyl Hydrogen Glutarate + Methyl Hydrogen Glutarate Dimethyl 1,16-hexadecanedioate
Other Attack of radicals on solvent Methyl esters of starting materials

Reactivity and Transformation Studies of Methyl 14 Bromotetradecanoate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The terminal bromine atom in methyl 14-bromotetradecanoate is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond with an inversion of configuration at the carbon center. The primary nature of the alkyl halide facilitates this mechanism, as steric hindrance is minimal.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) provides a straightforward route to methyl 14-azidotetradecanoate. Similarly, treatment with sodium cyanide can yield methyl 14-cyanotetradecanoate, a precursor to the corresponding carboxylic acid or amine after further transformations.

NucleophileReagentSolventProduct
AzideSodium Azide (NaN₃)DMFMethyl 14-azidotetradecanoate
CyanideSodium Cyanide (NaCN)DMSOMethyl 14-cyanotetradecanoate
HydroxideSodium Hydroxide (NaOH)H₂O/THFMethyl 14-hydroxytetradecanoate
ThiolateSodium Thiophenoxide (NaSPh)EthanolMethyl 14-(phenylthio)tetradecanoate

Ester Functional Group Transformations and Derivatization Strategies

The methyl ester group of this compound can undergo several characteristic transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the modification of the carboxylic acid end of the molecule, further enhancing its synthetic utility.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 14-bromotetradecanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of sulfuric acid will yield ethyl 14-bromotetradecanoate and methanol. This equilibrium-driven reaction often requires the use of the new alcohol as the solvent to drive the reaction to completion.

Reduction: The ester functionality can be reduced to a primary alcohol, 14-bromo-1-tetradecanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ether solvent. The reaction proceeds through the formation of an aldehyde intermediate which is further reduced to the alcohol.

TransformationReagentsProduct
HydrolysisNaOH, H₂O/MeOH14-Bromotetradecanoic acid
TransesterificationEthanol, H₂SO₄ (catalyst)Ethyl 14-bromotetradecanoate
ReductionLiAlH₄, Diethyl ether14-Bromo-1-tetradecanol

Carbon-Carbon Bond Formation via Coupling Reactions in Organic Synthesis

This compound is an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental in extending the carbon chain and constructing more complex molecular architectures. These reactions typically involve organometallic reagents and transition-metal catalysts.

Grignard Reactions: While the direct formation of a Grignard reagent from this compound is complicated by the presence of the ester group, the bromine atom can react with pre-formed Grignard reagents in the presence of a suitable catalyst. For instance, copper-catalyzed cross-coupling with an alkyl Grignard reagent, such as propylmagnesium bromide, can lead to the formation of a new carbon-carbon bond.

Organocuprate (Gilman) Reagents: Lithium dialkylcuprates are softer nucleophiles than Grignard reagents and are highly effective in coupling with alkyl halides. The reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield methyl 15-methylpentadecanoate.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. While less common for primary alkyl halides, under specific conditions, this compound can be coupled with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base to form methyl 14-phenyltetradecanoate.

Coupling ReactionReagent/Catalyst SystemProduct Example
Grignard CouplingPropylmagnesium bromide / CuI (catalyst)Methyl 17-heptadecanoate
Organocuprate CouplingLithium dimethylcuprate ((CH₃)₂CuLi)Methyl 15-methylpentadecanoate
Suzuki CouplingPhenylboronic acid / Pd(PPh₃)₄, BaseMethyl 14-phenyltetradecanoate

Mechanistic Studies of Reactions Involving Long-Chain Methyl Esters

The reaction mechanisms involving long-chain methyl esters like this compound are generally consistent with those established for their shorter-chain analogues. However, the long alkyl chain can influence reaction kinetics and physical properties.

Nucleophilic Substitution: The S(_N)2 mechanism at the terminal bromine is well-understood. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. The long, flexible alkyl chain does not significantly hinder the approach of the nucleophile to the electrophilic carbon.

The study of these fundamental reactions and their mechanisms is crucial for the strategic design of syntheses utilizing this compound and other related long-chain functionalized molecules.

Role of Methyl 14 Bromotetradecanoate in the Synthesis of Advanced Chemical Probes for Biological Research

Precursor in the Development of Chemically Tagged Fatty Acid Probes for S-Acylation Studies

Chemically tagged fatty acid probes are indispensable for the study of S-acylation, a reversible process where fatty acids are attached to cysteine residues of proteins. chemrxiv.orgnih.govresearchgate.net These probes are analogs of natural fatty acids, typically palmitate or myristate, and contain a bioorthogonal handle, such as an alkyne or azide (B81097) group. nih.gov This handle allows for the selective chemical ligation to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. nih.govrsc.org

The synthesis of these probes often involves starting materials that can be readily modified to include the bioorthogonal group. A bromo-functionalized fatty acid ester like Methyl 14-bromotetradecanoate serves as an ideal precursor for this purpose. The bromine atom provides a reactive site for nucleophilic substitution, enabling the introduction of an azide or a terminal alkyne group at the ω-position of the fatty acid chain. This strategic placement ensures that the modification is distal to the carboxyl group, minimizing interference with the enzymatic machinery that incorporates the fatty acid into proteins. researchgate.net

The general synthetic strategy would involve the conversion of the terminal bromide to an azide or an alkyne-containing moiety. This modified fatty acid can then be used in metabolic labeling experiments, where it is taken up by cells and incorporated into proteins by the same enzymes that handle their natural counterparts, the zinc-finger aspartate-histidine-histidine-cysteine (ZDHHC) S-acyltransferases. chemrxiv.orgnih.govnih.gov

Contribution to Chemical–Genetic Systems for Mapping Protein S-Acylation

A significant challenge in studying S-acylation is the existence of 23 different human ZDHHC enzymes, making it difficult to attribute the acylation of a specific protein to a particular ZDHHC enzyme. chemrxiv.orgnih.govnih.gov To address this, a powerful chemical-genetic system has been developed. chemrxiv.orgnih.gov This "bump-and-hole" approach relies on a matched pair of a mutated ZDHHC enzyme (the "hole") and a synthetic, sterically modified fatty acid probe (the "bumped" probe). chemrxiv.orgnih.gov

The "hole" is created by mutating a bulky amino acid residue in the fatty acid binding pocket of a specific ZDHHC enzyme to a smaller one, such as glycine. This engineered enzyme can now accommodate a "bumped" fatty acid probe that is too large to fit into the binding pocket of the wild-type ZDHHC enzymes. chemrxiv.orgnih.gov Consequently, in a cellular context, the "bumped" probe is selectively utilized by the engineered ZDHHC enzyme, allowing for the specific labeling and identification of its protein substrates. chemrxiv.orgnih.gov this compound and similar long-chain precursors are foundational for the synthesis of the carbon backbone of these "bumped" probes.

Design Principles for "Bumped" Lipid Probes Derived from this compound

The design of effective "bumped" lipid probes is critical for the success of the chemical-genetic approach. These probes must satisfy several criteria: they need to be cell-permeable, be recognized and activated by the cell's metabolic machinery to form the corresponding acyl-CoA, and be selective for the engineered ZDHHC enzyme. researchgate.net

Starting with a backbone derived from a precursor like this compound, these probes are designed with two key features: a bioorthogonal handle (typically a terminal alkyne) for detection and a sterically bulky "bump" group. A panel of these probes has been synthesized with varying chain lengths (e.g., 16, 18, or 20 atoms) and different "bump" groups, such as acetyl (Ac), cyclopropanecarbonyl (cPr), or benzoyl (Bz) groups, positioned at a distance from the carboxylic acid.

The selection of an optimal "bumped" probe and its corresponding "hole" mutant ZDHHC enzyme is often achieved through a screening process. This involves testing a matrix of mutant enzymes and bumped probes to identify pairs that exhibit high selectivity and efficient substrate labeling.

Probe Feature Design Consideration Rationale
Chain Length Match the preferred chain length of the target ZDHHC enzyme (e.g., 16, 18, 20 carbons). Ensures efficient binding to the engineered enzyme's active site.
"Bump" Group Introduce a sterically demanding group (e.g., acetyl, benzoyl) at a specific position on the acyl chain. Prevents the probe from being utilized by wild-type ZDHHC enzymes, ensuring selectivity for the "hole" mutant.
Bioorthogonal Handle Incorporate a terminal alkyne or azide group. Enables the detection and enrichment of labeled proteins via click chemistry.

Application in Identifying ZDHHC-Specific Protein S-Acylation Sites

The chemical-genetic system, employing "bumped" lipid probes, has been successfully applied to map the substrates of several human ZDHHC enzymes, including ZDHHC3, 7, 11, 15, and 20. chemrxiv.orgnih.gov This approach has led to the identification of over 300 ZDHHC-specific substrates and their S-acylation sites across various cell lines. chemrxiv.orgnih.gov

In a typical experiment, cells are engineered to express a "hole" mutant of a specific ZDHHC enzyme. These cells are then incubated with the corresponding "bumped" lipid probe. nih.gov The probe is metabolically incorporated into the substrates of the engineered ZDHHC enzyme. nih.gov Following cell lysis, the alkyne-tagged proteins are ligated to a biotin-azide reporter via copper-catalyzed alkyne-azide cycloaddition (CuAAC). The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry-based proteomics. nih.gov This powerful technique has provided unprecedented insights into the specific roles of individual ZDHHC enzymes in cellular physiology and disease. chemrxiv.orgnih.gov

ZDHHC Enzyme "Hole" Mutation Corresponding "Bumped" Probe Example Identified Substrate
ZDHHC20 Y181G 18-Ac IFITM3
ZDHHC3 Not specified in abstracts Not specified in abstracts Not specified in abstracts
ZDHHC7 Not specified in abstracts Not specified in abstracts Not specified in abstracts
ZDHHC11 Not specified in abstracts Not specified in abstracts Not specified in abstracts
ZDHHC15 Not specified in abstracts Not specified in abstracts Not specified in abstracts

Advanced Analytical and Spectroscopic Methodologies for Characterizing Methyl 14 Bromotetradecanoate and Its Derivatives in Research Contexts

Chromatographic Separation Techniques Applied to the Compound and its Reaction Products

The analysis of Methyl 14-bromotetradecanoate and its derivatives often necessitates robust separation techniques to isolate them from complex biological matrices or reaction mixtures. Chromatographic methods are central to achieving the required purity and concentration for subsequent structural elucidation and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). researchgate.netmdpi.com For GC analysis, this compound and its non-polar derivatives are well-suited due to their volatility. The separation is typically performed on a capillary column, such as a DB-WAX column, which allows for the separation of fatty acids based on chain length, degree of unsaturation, and branching. researchgate.net The use of a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) allows for both quantification and identification of the separated components. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly for non-volatile or thermally labile derivatives. mdpi.com Reversed-phase HPLC, using columns like C18, is commonly employed for the separation of fatty acids and their esters. nih.gov The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile) and water, often with an additive like formic acid to improve peak shape. nih.gov HPLC can be coupled with various detectors, including UV-Vis, evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS), providing versatility in analysis. nih.gov

Solid-Phase Extraction (SPE) is a critical sample preparation and enrichment technique used prior to chromatographic analysis. nih.gov SPE can effectively separate lipids, including fatty acid derivatives, from other cellular components that might interfere with the analysis. nih.gov For instance, a protocol based on a hexane:ethyl acetate (B1210297) flash chromatography method can be adapted for the analytical-scale enrichment of fatty acid derivatives. nih.gov

Interactive Data Table: Chromatographic Methods for Fatty Acid Derivative Analysis

Technique Typical Column/Stationary Phase Common Detector(s) Applications for this compound Derivatives References
Gas Chromatography (GC) Capillary columns (e.g., DB-WAX) Flame Ionization Detector (FID), Mass Spectrometry (MS) Analysis of volatile derivatives, separation based on chain length and structure. researchgate.net, mdpi.com
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18) UV-Vis, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) Separation of non-volatile or thermally sensitive derivatives. nih.gov, mdpi.com
Solid-Phase Extraction (SPE) C18, Silica N/A (used for sample prep) Enrichment and clean-up of samples from biological matrices. nih.gov

Mass Spectrometry Techniques, Including LC-MS/MS and HRMS, for Structural Elucidation and Identification of Probe-CoAs

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its derivatives, such as coenzyme A (CoA) thioesters used as biological probes.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of fatty acid methyl esters. researchgate.net However, the electron ionization (EI) mass spectra of FAMEs may not always provide unambiguous structural information, particularly regarding the position of functional groups like the bromine atom in this compound. researchgate.netresearchgate.net To overcome this, derivatization of the carboxyl group with a nitrogen-containing reagent can yield more informative fragmentation patterns. researchgate.net For example, while the mass spectrum of a methyl ester might be difficult to interpret, the corresponding pyrrolidide derivative can provide clearer fragmentation that helps to locate methyl branches or other features. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful platform for analyzing a wide range of derivatives, including probe-CoAs. nih.govnih.gov This technique allows for the analysis of less volatile and more complex molecules. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and QTOF analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the identity of novel derivatives. nih.gov

The fragmentation patterns generated in MS/MS experiments are key to structural elucidation. For example, in the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), fragmentation of the precursor ion can reveal the constituent fatty acids. nih.gov Similarly, for probe-CoAs derived from this compound, characteristic fragment ions would be expected, corresponding to the CoA moiety and the fatty acyl chain, allowing for definitive identification. Novel analytical methods, such as the use of isobaric multiplex labeling reagents (SUGAR tags), can be adapted for the quantitative analysis and structural characterization of fatty acids and their derivatives by LC-MS/MS. nih.gov

Interactive Data Table: Mass Spectrometry Approaches

Technique Ionization Method Key Advantages for Analysis Example Application References
GC-MS Electron Ionization (EI) Analysis of volatile derivatives. Identification of FAMEs, though may require further derivatization for full structural detail. researchgate.net, researchgate.net
LC-MS/MS Electrospray Ionization (ESI) Analysis of a wide range of derivatives, including non-volatile ones. Provides structural information through fragmentation. Identification and structural elucidation of probe-CoAs and other complex derivatives. nih.gov, nih.gov
HRMS (e.g., Orbitrap, QTOF) ESI High mass accuracy for unambiguous elemental composition determination. Definitive identification of novel functionalized derivatives of this compound. nih.gov

In-Gel Fluorescence and SDS-PAGE as Methodologies for Analyzing Biological Probe Labeling

Derivatives of this compound can be converted into chemical reporters, such as alkyne-functionalized fatty acids, to study protein fatty-acylation. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence scanning is a primary method for visualizing which proteins have been labeled by these probes. researchgate.net

The general workflow involves metabolically labeling cells with an alkynyl-fatty acid reporter. researchgate.net After cell lysis, the proteins are separated by SDS-PAGE. The alkyne-tagged proteins within the gel can then be visualized. This is achieved through a bioorthogonal reaction, such as the Cu(I)-catalyzed Huisgen [3 + 2] cycloaddition (click chemistry), which attaches a fluorescent azide (B81097) tag to the alkyne-modified proteins. researchgate.net This method provides sensitive and specific fluorescence detection of fatty-acylated proteins. researchgate.net

SDS-PAGE separates proteins based on their molecular weight. For in-gel fluorescence applications involving fluorescently tagged proteins (like GFP-fusion proteins), it's important to avoid boiling the samples, as this can denature the fluorescent tag. researchgate.net Mild heating at 50-60°C may be sufficient for sample preparation without destroying the fluorescence. researchgate.net

In-gel fluorescence allows for the direct visualization of labeled proteins within the polyacrylamide gel, eliminating the need for Western blotting. researchgate.netnih.gov This provides a rapid and robust method for biochemical analysis. researchgate.net The gel is placed in an imager capable of exciting the specific fluorophore and detecting its emission. nih.gov This technique is sensitive enough to detect proteins expressed at endogenous levels in mammalian cells. researchgate.net Furthermore, the fluorescence intensity can be quantified using densitometry software to assess the extent of protein labeling. nih.gov

Interactive Data Table: In-Gel Fluorescence Workflow for Probe Labeling

Step Description Key Considerations References
1. Metabolic Labeling Cells are incubated with an alkynyl derivative of the fatty acid probe. The probe must be cell-permeable and non-toxic at the concentrations used. researchgate.net
2. Cell Lysis & Protein Extraction Labeled cells are lysed to release proteins. Standard lysis buffers are typically used. researchgate.net
3. SDS-PAGE Proteins are separated by size on a polyacrylamide gel. Avoid boiling samples if a fluorescent protein tag is also present; mild heat is preferred. researchgate.net, researchgate.net
4. Click Chemistry A fluorescent azide is attached to the alkyne-labeled proteins directly in the gel. Reaction conditions must be optimized for efficiency and specificity. researchgate.net
5. In-Gel Fluorescence Scanning The gel is imaged using a fluorescence scanner at the appropriate excitation/emission wavelengths. This allows for direct visualization without blotting. researchgate.net, nih.gov

Spectroscopic Analysis of Functionalized Derivatives for Research Applications

Beyond mass spectrometry, other spectroscopic techniques are valuable for characterizing functionalized derivatives of this compound and for developing assays based on their properties.

Spectrophotometry can be employed for the quantification of fatty acids through derivatization reactions that produce colored compounds. For example, free fatty acids can be converted into fatty hydroxamic acids (FHAs) via an enzymatic reaction. mdpi.com These FHAs can then form a colored complex with metal ions, such as vanadium(V), which can be quantified using a spectrophotometer. mdpi.com This principle could be adapted to develop assays for enzymes that process fatty acid derivatives.

Fluorescence Spectroscopy is another highly sensitive technique. Functionalized derivatives can be designed to act as fluorescent probes. For instance, the local environment of a fluorescent probe can affect its emission wavelength and intensity. mdpi.com This principle is used in biosensors like ADIFAB, where an acrylodan-labeled protein binds fatty acids, causing a change in fluorescence. mdpi.com A derivative of this compound could be functionalized with a solvatochromic dye, and its interaction with proteins could be monitored by changes in its fluorescence spectrum. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. mdpi.com This technique can be used to confirm the identity of a synthesized derivative by identifying characteristic vibrational bands, such as the carbonyl stretch of the ester group in this compound or the appearance of new bands corresponding to added functional groups in its derivatives. mdpi.com

Emerging Research Avenues and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Biological and Chemical Research Tools

The terminal bromine atom in Methyl 14-bromotetradecanoate serves as a reactive handle for a variety of chemical modifications, making it an attractive precursor for the development of sophisticated research tools. Future derivatization strategies are likely to focus on introducing reporter groups, affinity tags, or cross-linking moieties to probe biological systems and elucidate complex chemical processes.

For instance, the substitution of the bromine with fluorescent dyes, such as coumarins or rhodamines, could yield probes for imaging lipid metabolism and transport within cells. Similarly, the attachment of biotin (B1667282) would enable affinity-based purification of proteins that interact with long-chain fatty acids. Furthermore, the conversion of the bromide to an azide (B81097) would allow for its use in "click chemistry" reactions, providing a highly efficient and specific method for conjugation to other molecules.

Table 1: Potential Derivatization Strategies and Applications

Reactive HandleDerivatizing ReagentResulting FunctionalityPotential Application
BromineSodium Azide (NaN₃)AzideBioorthogonal labeling via Click Chemistry
BromineThiol-containing molecules (R-SH)ThioetherAttachment of peptides or other biomolecules
BrominePrimary or Secondary Amines (R₂NH)Tertiary AmineAltering solubility and basicity for drug delivery
EsterHydrazine (N₂H₄)HydrazideLinker for conjugation to other molecules

These derivatization strategies would transform this compound from a simple chemical into a powerful tool for chemical biology and biomedical research.

Optimization of Synthetic Methodologies for Improved Yields and Stereoselectivity

One promising area for optimization is the development of more direct methods for the bromination of the terminal methyl group of a C14 fatty acid ester. While radical bromination is a common method, it can lack selectivity. The development of new catalytic systems that can direct bromination to the terminal position with high regioselectivity would represent a significant advancement.

Furthermore, for applications where chirality is important, the development of stereoselective synthetic routes will be essential. This could involve the use of chiral catalysts or starting materials to control the stereochemistry at specific positions along the carbon chain. For example, enzymatic or chemo-enzymatic approaches could offer high stereoselectivity under mild reaction conditions.

Table 2: Comparison of Potential Synthetic Methodologies

Synthetic ApproachKey TransformationPotential AdvantagesPotential Challenges
Hunsdiecker-type ReactionDecarboxylative halogenation of a C15 dicarboxylic acid monoesterDirect route to the bromo-esterUse of heavy metal salts, potential for side reactions
Ring-opening of a cyclic precursorNucleophilic opening of a lactone with a bromine sourcePotentially high stereocontrolAvailability of suitable cyclic precursors
Cross-metathesisReaction of an omega-bromo alkene with a methyl-ester containing alkeneModular and convergentCatalyst cost and sensitivity, E/Z selectivity
Direct Terminal BrominationSelective C-H activation and brominationAtom-economicalAchieving high regioselectivity

Improving the synthesis of this and related compounds will be key to unlocking their full potential in various scientific fields.

Exploration of Expanded Applications in Complex Organic Synthesis and Material Science Research

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules and novel materials. Its long aliphatic chain can impart specific physical properties, such as hydrophobicity and flexibility, to the final product.

In the realm of complex organic synthesis, this compound could serve as a key intermediate in the synthesis of natural products or their analogs that contain long alkyl chains. The ester and bromide functionalities can be selectively manipulated to build up molecular complexity. For example, the bromide can be used in coupling reactions (e.g., Suzuki, Sonogashira, or Grignard reactions) to form new carbon-carbon bonds, while the ester can be reduced, hydrolyzed, or converted to other functional groups.

In material science, the incorporation of long-chain bifunctional monomers like this compound into polymers could lead to materials with tailored properties. For example, it could be used to synthesize polyesters or polyamides with long aliphatic side chains, which could act as internal plasticizers, improving the flexibility and processability of the material. Furthermore, the terminal bromide could be used for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups onto the material's surface. The synthesis of long-chain cellulose (B213188) esters, for instance, has been shown to produce transparent and flexible films with good water vapor barrier properties, suggesting a potential application space for materials derived from this compound. aalto.fi

Table 3: Potential Applications in Synthesis and Material Science

FieldApplicationRole of this compound
Organic SynthesisNatural Product SynthesisLong-chain building block
Organic SynthesisSynthesis of Bioactive MoleculesIntroduction of a lipophilic tail
Material SciencePolymer SynthesisMonomer for polyesters or polyamides
Material ScienceSurface ModificationPrecursor for grafting functional groups

The exploration of these and other applications will continue to drive interest in the synthesis and derivatization of this compound and related long-chain functionalized molecules.

Q & A

What are the optimal synthetic routes for Methyl 14-bromotetradecanoate, and how can reaction efficiency be validated?

Level: Advanced
Methodological Answer:
this compound is synthesized via bromination and esterification. A validated protocol involves:

  • Step 1 : Bromination of 14-bromotetradecanol using Jones reagent in acetone (0°C, 2 hours), followed by ether extraction and drying (Na₂SO₄) .
  • Step 2 : Esterification with methanol and H₂SO₄ (75°C, 2 hours), neutralization with NaHCO₃, and purification via rotary evaporation .
  • Validation : Confirm purity via 1H^1H-NMR (e.g., δ 3.65 ppm for methoxy group) and 13C^{13}C-NMR (e.g., δ 174.23 ppm for ester carbonyl) . Gas chromatography (GC) with flame ionization detection (FID) can quantify residual reactants.

How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure, enthalpy) for this compound?

Level: Advanced
Methodological Answer:
Conflicting thermodynamic values (e.g., boiling points ranging from 429.2 K to 596.2 K) arise from measurement techniques (e.g., reduced-pressure vs. standard conditions) . To resolve discrepancies:

  • Cross-reference primary sources (e.g., NIST Standard Reference Database 69) and validate using Antoine equation parameters for vapor pressure modeling .
  • Compare experimental setups: For example, GC-based methods may underestimate boiling points due to decomposition, while static vapor-pressure measurements are more reliable .

What analytical techniques are critical for characterizing this compound in complex matrices?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies functional groups (e.g., methyl ester at δ 3.65 ppm), while 13C^{13}C-NMR confirms carbon environments (e.g., brominated C-14 at δ 34.06 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects impurities using electron ionization (EI) fragmentation patterns (e.g., m/z 242 for molecular ion) .
  • Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points ~291.85 K) with ±0.3 K precision .

How should researchers design experiments to study this compound’s reactivity in ZDHHC-specific S-acylation?

Level: Advanced
Methodological Answer:

  • Chemical-Genetic Systems : Use this compound as a palmitoyltransferase substrate. Optimize reaction conditions (e.g., pH 7.4, 37°C) and monitor acylation via radiolabeled 3H^{3}H-palmitate incorporation .
  • Controls : Include non-brominated analogs (e.g., Methyl tetradecanoate) to assess bromine’s steric/electronic effects. Validate using SDS-PAGE and autoradiography .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation using fume hoods (P210: Keep away from ignition sources) .
  • Spill Management : Neutralize with NaHCO₃, absorb with vermiculite, and dispose as halogenated waste (CAS 5129-60-2) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists (P201: Obtain specialized instructions) .

How can computational models predict this compound’s environmental fate and partitioning?

Level: Advanced
Methodological Answer:

  • EPI Suite Estimation : Input SMILES (BrCCCCCCCCCCCC(=O)OC) to estimate log KowK_{ow} (octanol-water partition coefficient) and biodegradability .
  • Atmospheric Lifetime : Use Tropospheric UV-Vis Absorption Cross-Sections (e.g., from JPL/NASA) to model photolytic degradation pathways .
  • Validation : Compare predicted vs. experimental Henry’s Law constants using gas-stripping methods .

What strategies ensure reproducibility in synthesizing this compound across laboratories?

Level: Basic
Methodological Answer:

  • Standardized Protocols : Document reaction parameters (e.g., 75°C ± 1°C for esterification) and purification steps (e.g., triple Et₂O extraction) .
  • Batch Testing : Share NMR and GC-MS spectra via repositories (e.g., Zenodo) with metadata (e.g., solvent purity, instrument calibration dates) .

How can researchers mitigate data inconsistencies in this compound’s thermodynamic properties?

Level: Advanced
Methodological Answer:

  • Meta-Analysis : Aggregate data from NIST, TRC, and peer-reviewed studies (e.g., van Genderen et al., 2002) . Apply statistical weighting based on measurement precision (e.g., ±0.8 kJ/mol for ΔvapH°) .
  • Collaborative Validation : Use round-robin testing across labs to harmonize methods (e.g., DSC calibration with indium standards) .

What methodologies optimize the purification of this compound from reaction byproducts?

Level: Basic
Methodological Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water (3:1 v/v) to separate brominated esters from polar impurities .
  • Column Chromatography : Employ silica gel (60–120 mesh) with hexane:ethyl acetate (95:5) to isolate high-purity fractions (>98% GC) .

How should researchers structure literature reviews to identify gaps in this compound applications?

Level: Basic
Methodological Answer:

  • Database Searches : Use SciFinder with truncation (e.g., "methyl AND bromotetradecanoate") and Boolean operators (e.g., NOT "industrial production") .
  • Critical Appraisal : Filter studies by methodology (e.g., exclude non-peer-reviewed sources like BenchChem) and prioritize journals with impact factors >3.0 .

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